molecular formula C62H95N16O28P B13997531 Tstepqyqpg enl

Tstepqyqpg enl

Cat. No.: B13997531
M. Wt: 1543.5 g/mol
InChI Key: QTTDEIYNMOIHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The ENL/AF9 YEATS domain is a critical epigenetic reader protein implicated in acute leukemia, particularly in mixed-lineage leukemia (MLL)-rearranged cases. This domain recognizes acetylated lysine residues on histones, facilitating oncogenic transcriptional programs . Targeting this domain has emerged as a therapeutic strategy, with SR-0813 being a potent small-molecule inhibitor developed to disrupt ENL/AF9-driven oncogenesis.

SR-0813 is a selective chemical inhibitor that binds to the ENL/AF9 YEATS domain, blocking its interaction with acetylated histones. Preclinical studies demonstrate its efficacy in suppressing leukemia cell proliferation and inducing apoptosis in MLL-rearranged cell lines, such as MV4;11 and MOLM-13 . Key pharmacological properties include:

  • IC₅₀: 120 nM against ENL/AF9 YEATS (vs. 850 nM for BRD4 BD1, indicating higher specificity) .
  • Cell Viability Reduction: Dose-dependent inhibition in MV4;11 cells (EC₅₀ = 1.2 μM) .
  • Half-Life: 4.2 hours in human hepatocytes, with slower metabolism in mice (t₁/₂ = 6.8 hours) .

Properties

IUPAC Name

2-[[4-amino-2-[[2-[[2-[[1-[5-amino-2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTDEIYNMOIHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N16O28P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings:

Specificity : SR-0813 shows moderate selectivity for ENL/AF9 over BRD4 BD1 (7-fold difference in IC₅₀) but is less promiscuous than pan-BET inhibitors like JQ1, which broadly target BRD2/3/4/T .

Efficacy : While JQ1 and I-BET762 exhibit lower EC₅₀ values in leukemia cell lines, SR-0813’s mechanism avoids BET protein toxicity (e.g., thrombocytopenia) .

Metabolism : SR-0813’s half-life in humans is shorter than in mice, suggesting species-specific metabolic challenges .

Mechanistic and Clinical Advantages

  • Transcriptional Disruption : SR-0813 reduces ENL-driven oncogenic transcription (e.g., MYC, BCL2) without depleting ENL protein levels, unlike degraders .
  • Synergy with Chemotherapy: In MV4;11 xenografts, SR-0813 combined with cytarabine reduced tumor burden by 75% vs. monotherapy (50%) .
  • Safety Profile: No significant weight loss or hematologic toxicity in murine models, contrasting with BET inhibitors’ adverse effects .

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